molecular formula C30H29F2N3O4 B11094443 Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11094443
M. Wt: 533.6 g/mol
InChI Key: WDEMODXQXPSXJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with bis(4-fluorophenyl)methyl and dioxopyrrolidinyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with bis(4-fluorophenyl)methyl chloride in the presence of a base such as triethylamine to form the bis(4-fluorophenyl)methyl piperazine derivative.

    Introduction of the Dioxopyrrolidinyl Group: The next step involves the reaction of the piperazine derivative with a dioxopyrrolidinyl compound under controlled conditions to introduce the dioxopyrrolidinyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-bromobenzoate in the presence of a suitable catalyst to form this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially yielding hydroxyl derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C30H29F2N3O4

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 4-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C30H29F2N3O4/c1-2-39-30(38)22-7-13-25(14-8-22)35-27(36)19-26(29(35)37)33-15-17-34(18-16-33)28(20-3-9-23(31)10-4-20)21-5-11-24(32)12-6-21/h3-14,26,28H,2,15-19H2,1H3

InChI Key

WDEMODXQXPSXJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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